

Osalmid's Anticancer Efficacy: A Comparative Analysis of RRM2 Inhibition

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Osalmid, a repurposed drug, has demonstrated notable anticancer activity by targeting the M2 subunit of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair. This guide provides a comparative analysis of **Osalmid**'s performance against other RRM2 inhibitors, supported by experimental data, to validate its role in cancer therapy.

Ribonucleotide reductase (RR) is a key player in cell proliferation, catalyzing the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[1] The RRM2 subunit is often overexpressed in various cancers, correlating with tumor progression, metastasis, and poor patient prognosis, making it an attractive target for anticancer drug development.[2] **Osalmid** has been identified as a direct inhibitor of RRM2, leading to the suppression of cancer cell growth, induction of apoptosis, and enhanced sensitivity to radiation therapy.[3][4]

Comparative Anticancer Activity of RRM2 Inhibitors

Osalmid exhibits potent anticancer effects across various cancer cell lines, comparable to and in some cases potentially more favorable than other established RRM2 inhibitors such as Hydroxyurea, Gemcitabine, and Triapine (3-AP). The following tables summarize the in vitro efficacy of these compounds.



Compound	Cancer Type	Cell Line	IC50 (μM)*	Reference
Osalmid	Hepatocellular Carcinoma	HepG2	~100	[5]
Osalmid	Hepatocellular Carcinoma	Нер3В	~100	[6]
Hydroxyurea	Acute Myeloid Leukemia	THP1	~100	[7]
Gemcitabine	Breast Cancer	MCF7	<0.035	[8]
Triapine (3-AP)	Pancreatic Neuroendocrine Tumor	QGP-1	Not specified	[9]
Triapine (3-AP)	Pancreatic Neuroendocrine Tumor	BON	Not specified	[9]
COH29	Atypical Teratoid Rhabdoid Tumor	BT12	~1	[10]
IC50 values are approximate and can vary based on experimental conditions.				

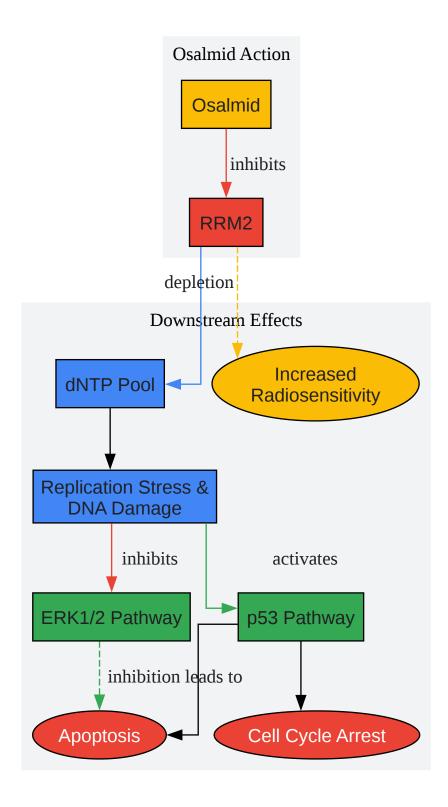


Compound	Mechanism of Action on RRM2	Key Downstream Effects
Osalmid	Directly inhibits the enzymatic activity of the RRM2 subunit. [11]	Inhibition of ERK1/2 pathway, induction of p53-related apoptosis, cell cycle arrest, enhanced radiosensitivity.[3][4] [11]
Hydroxyurea	Quenches the tyrosyl free radical at the active site of the RRM2 subunit, inactivating the enzyme.[12][13]	Inhibition of DNA synthesis, induction of S-phase cell cycle arrest, sensitization to radiation and other chemotherapeutics. [12][13]
Gemcitabine	Its diphosphate metabolite (dFdCDP) inhibits RRM1, depleting the deoxyribonucleotide pool.[11] [14] Its triphosphate metabolite (dFdCTP) is incorporated into DNA, causing chain termination.[11][14]	Inhibition of DNA synthesis and repair, induction of apoptosis.[11][14]
Triapine (3-AP)	Potent inhibitor of the RRM2 subunit; acts as an iron chelator, inhibiting the tyrosyl radical.[15][16]	Inhibition of DNA synthesis, induction of DNA damage and apoptosis.[9][15]

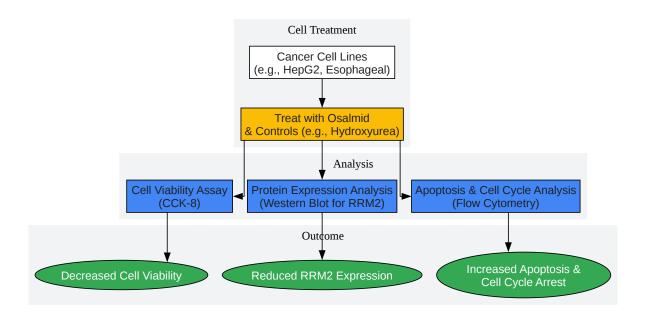
Signaling Pathways Modulated by Osalmid

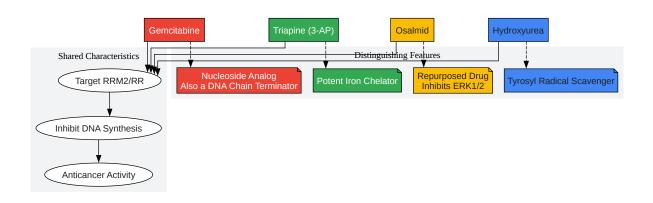
Osalmid's inhibition of RRM2 triggers a cascade of downstream signaling events that contribute to its anticancer activity. The depletion of the deoxyribonucleotide pool leads to replication stress, DNA damage, and cell cycle arrest. This, in turn, activates tumor suppressor pathways like p53 and inhibits pro-survival pathways such as ERK1/2.













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